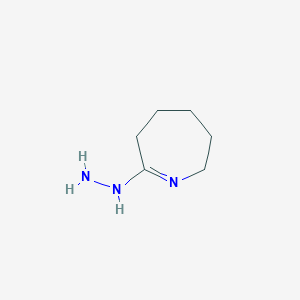
4-(Azidomethyl)-2-thiazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-2-thiazolamine is an organic compound that belongs to the class of azides and thiazoles Azides are known for their high reactivity, particularly in click chemistry, while thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-thiazolamine typically involves the introduction of an azido group into a thiazole ring. One common method is the nucleophilic substitution reaction where a halomethylthiazole is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azide group.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-2-thiazolamine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran (THF).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-2-thiazolamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Potential use in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-2-thiazolamine largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Azidomethyl)-1,3-thiazole
- 4-(Azidomethyl)-1,3-oxazole
- 4-(Azidomethyl)-1,3-imidazole
Uniqueness
4-(Azidomethyl)-2-thiazolamine is unique due to the presence of both an azido group and a thiazole ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the sulfur atom in the thiazole ring can participate in unique interactions and reactions that are not possible with oxazole or imidazole analogs.
Propiedades
Número CAS |
640767-57-3 |
|---|---|
Fórmula molecular |
C4H5N5S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
4-(azidomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H5N5S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2,(H2,5,8) |
Clave InChI |
JMWPVNJNIAEMID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N)CN=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one](/img/structure/B8794345.png)



![(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)boronic acid hydrochloride](/img/structure/B8794377.png)




![Ethyl 1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8794407.png)
![[6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid](/img/structure/B8794414.png)
